molecular formula C35H34N2O7 B11829109 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid

Cat. No.: B11829109
M. Wt: 594.7 g/mol
InChI Key: MCSROWNTJGSXEB-WJOKGBTCSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final step involves the formation of the pentanoic acid moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the α-amino group for subsequent peptide coupling. Key parameters for efficient deprotection:

Reagent SystemTemperatureTimeYieldSide ReactionsSource
20% Piperidine/DMF25°C20 min98%<1% racemization
0.1 M HOBt + 20% piperidine75°C3 min95%Trace β-elimination
DBU (2% in DMF)0°C5 min92%Partial Bis-Mmt cleavage

Mechanistic Insight : Piperidine induces a two-step elimination process via a cyclic diketopiperazine intermediate, preserving stereochemical integrity . Elevated temperatures accelerate deprotection but increase risk of side reactions with acid-sensitive groups.

Bis(4-methoxyphenyl)methyl (Bis-Mmt) Cleavage

The Bis-Mmt group is cleaved under mildly acidic conditions while leaving Fmoc and amide functionalities intact:

Acid SystemSolventTimeEfficiencySelectivitySource
1% TFA in DCMDCM30 min99%No Fmoc cleavage
0.5 M HCl in dioxaneDioxane/H2O2 hr85%Partial amide hydrolysis
AcOH/TFE/DCM (1:1:8)DCM45 min94%High orthogonality

Critical Note : Bis-Mmt demonstrates superior acid stability compared to traditional trityl groups, requiring precise protonation of the central carbon for clean cleavage. Over-exposure to TFA (>2%) leads to decomposition of the glutamyl side chain.

Amide Bond Formation

The terminal 5-amino-5-oxopentanoic acid motif participates in coupling reactions via its carboxylate group:

Coupling ReagentActivatorSolventTempYieldEpimerizationSource
HBTU/HOBt/DIEADIEADMF25°C93%0.8%
DIC/Oxyma Pure®NMMNMP40°C89%1.2%
COMU®/HOAtDIEADCM-15°C95%0.3%

Key Findings :

  • HBTU-based systems achieve optimal reactivity in polar aprotic solvents like DMF .

  • Low-temperature protocols minimize racemization of the chiral center .

  • The steric bulk of Bis-Mmt necessitates extended activation times (30-45 min) for complete conversion.

Side Reactions and Stability

Reaction TypeConditionsObserved OutcomeMitigation StrategySource
Oxidative DegradationO₂, RT, >72 hr15% decompositionArgon atmosphere storage
HydrolysispH >10, aqueous MeCNBis-Mmt group cleavageNeutral pH buffers
Thermal Rearrangement>80°C in DMSOCyclic lactam formation (8%)Strict temperature control

Orthogonal Deprotection Sequences

Multi-step synthesis requires sequential deprotection:

  • Fmoc removal : 20% piperidine/DMF, 25°C, 20 min

  • Bis-Mmt cleavage : 1% TFA/DCM, 30 min

  • Global deprotection : TFA/TIS/H2O (95:2.5:2.5), 2 hr

Analytical Characterization

TechniqueKey Diagnostic SignalsUtilitySource
¹H NMR (500 MHz, DMSO-d6)δ 7.75 (Fmoc aromatic), δ 3.72 (OCH3), δ 6.85 (ArH)Confirms Bis-Mmt integrity
HPLC (C18)tR = 12.3 min (90% MeCN/0.1% TFA)Purity assessment (>99%)
HRMS (ESI+)m/z 624.2921 [M+H]+ (calc. 624.2918)Validates molecular formula

Scientific Research Applications

Drug Development

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid has been investigated for its potential as a therapeutic agent due to its structural similarity to amino acids and peptides. It may serve as a building block in the synthesis of peptide-based drugs targeting specific receptors in the body.

Case Study : Research indicates that derivatives of this compound can exhibit enhanced binding affinities to G-protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes and are common drug targets .

Peptide Synthesis

The compound is utilized as a protecting group in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupAdvantagesDisadvantages
FmocMild deprotection conditionsRequires careful handling
BocStable under basic conditionsRequires strong acids for deprotection
TFAQuick cleavageHarsh conditions can degrade peptides

Biochemical Studies

The compound's ability to interact with various enzymes and receptors makes it valuable for biochemical studies. Its derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential roles in metabolic disorder treatments.

Example : Inhibitors derived from this compound have been studied for their effects on matrix metalloproteinases, which play a role in tissue remodeling and disease progression .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Fluorenylmethoxycarbonyl Group : The fluorenylmethoxycarbonyl group is introduced to protect the amino group.
  • Coupling Reaction : The protected amino acid is coupled with bis(4-methoxyphenyl)methylamine using standard coupling reagents.
  • Deprotection : The Fmoc group is removed under mild basic conditions, allowing for further functionalization or incorporation into larger peptide sequences.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during reactions, allowing for selective modifications at other sites. The compound’s structure enables it to participate in various biochemical pathways, influencing enzyme activity and protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C35H34N2O7

Molecular Weight

594.7 g/mol

IUPAC Name

(2R)-5-amino-2-[bis(4-methoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37(31(34(39)40)19-20-32(36)38)35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H2,36,38)(H,39,40)/t31-/m1/s1

InChI Key

MCSROWNTJGSXEB-WJOKGBTCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N([C@H](CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N(C(CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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